

7-Methoxyquinazolin-4-amine chemical properties and structure

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Compound of Interest

Compound Name: 7-Methoxyquinazolin-4-amine

Cat. No.: B1287698

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Introduction: The Quinazoline Scaffold and Its Significance

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Quinazoline derivatives are particularly prominent as anticancer agents due to their ability to act as protein kinase inhibitors.[1] Several FDA-approved drugs, including gefitinib, afatinib, and dacomitinib, are based on the N-substituted quinazolin-4-amine framework and are used in the treatment of non-small cell lung cancer.[1]

This guide focuses on a key building block within this chemical class: **7-Methoxyquinazolin-4-amine**. While not an active pharmaceutical ingredient (API) itself, its structure represents a foundational intermediate for the synthesis of more complex and potent molecules.[2] The presence of the methoxy group at the 7-position and the reactive amine at the 4-position provides strategic points for chemical modification. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed examination of its chemical properties, structure, synthesis, and its pivotal role in the development of targeted therapeutics.

Chemical Identity and Properties

7-Methoxyquinazolin-4-amine is an aromatic heterocyclic compound. The structure consists of a fused pyrimidine and benzene ring system, which defines the quinazoline core. It is substituted with a methoxy group (-OCH₃) at position C7 and a primary amine group (-NH₂) at position C4.

Property	Value	Source
IUPAC Name	7-methoxyquinazolin-4-amine	N/A
Molecular Formula	C ₉ H ₉ N ₃ O	Calculated
Molecular Weight	175.19 g/mol	Calculated
CAS Number	Not explicitly assigned; may be registered under a more complex derivative.	N/A
Predicted Appearance	Off-white to light yellow solid	[3]
Predicted Solubility	Soluble in DMSO, Methanol; sparingly soluble in water	General observation for similar heterocycles
SMILES	<chem>COc1cc2c(cc1)N=CN=C2N</chem>	N/A

Synthesis and Mechanism

The synthesis of 4-aminoquinazoline derivatives typically involves the construction of the quinazoline core followed by the introduction of the amine group. A common and efficient strategy relies on a nucleophilic aromatic substitution (S_NAr) reaction using a 4-chloroquinazoline precursor. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making it susceptible to attack by nucleophiles like ammonia.

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-4-amine

This protocol describes a plausible, field-proven method for synthesizing the title compound from 4-chloro-7-methoxyquinazoline.

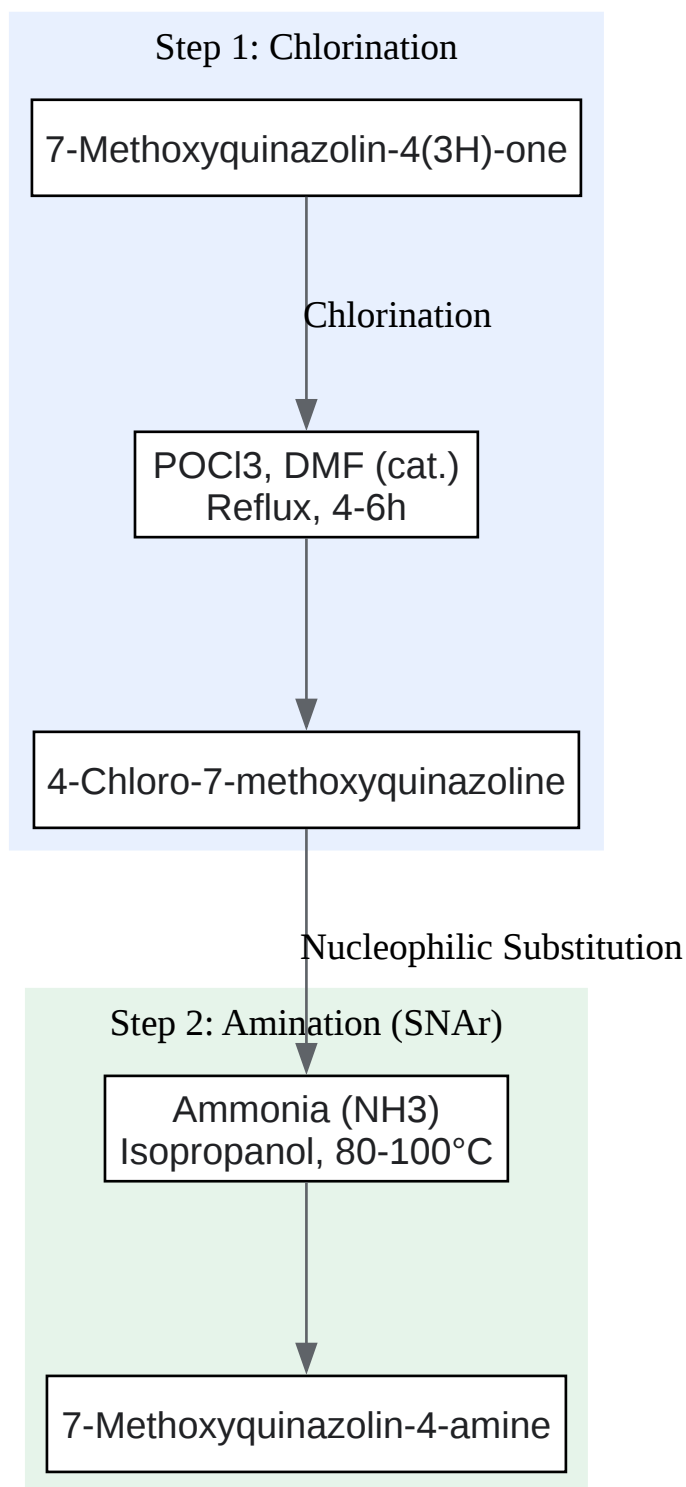
Step 1: Preparation of 4-Chloro-7-methoxyquinazoline from 7-Methoxyquinazolin-4(3H)-one

- **Reagents & Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxyquinazolin-4(3H)-one (1.0 eq).^[4]
- **Chlorination:** Add phosphorus oxychloride (POCl_3 , ~10 eq) to the flask. The POCl_3 serves as both the chlorinating agent and the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
- **Reaction:** Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into crushed ice with vigorous stirring. The excess POCl_3 will be quenched by the water.
- **Isolation:** Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~7-8. The product, 4-chloro-7-methoxyquinazoline, will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. This intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Step 2: Amination of 4-Chloro-7-methoxyquinazoline

- **Reagents & Setup:** In a sealed pressure vessel, dissolve the 4-chloro-7-methoxyquinazoline (1.0 eq) from the previous step in a suitable solvent such as isopropanol or ethanol.
- **Ammonia Source:** Add a solution of ammonia in methanol (7N) or bubble ammonia gas through the solution. A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products.
- **Reaction:** Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The elevated temperature and pressure are necessary for the nucleophilic substitution to occur efficiently.
- **Work-up:** Cool the vessel to room temperature. The product, **7-Methoxyquinazolin-4-amine**, often precipitates out of the solution upon cooling.

- Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities. The final product can be further purified by column chromatography or recrystallization if necessary.



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Caption: Synthetic workflow for **7-Methoxyquinazolin-4-amine**.

Structural Elucidation and Spectroscopic Profile

The structure of **7-Methoxyquinazolin-4-amine** can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on its structure and analysis of similar compounds.^[1]

¹H NMR Spectroscopy

- **Amine Protons (-NH₂):** A broad singlet is expected around δ 7.0-7.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon D₂O exchange.
- **Aromatic Protons (Quinazoline Ring):**
 - **H2:** A sharp singlet around δ 8.5 ppm. This proton is adjacent to two nitrogen atoms, causing a significant downfield shift.
 - **H5:** A doublet around δ 8.2 ppm, coupled to H6.
 - **H6:** A doublet of doublets around δ 7.4 ppm, coupled to H5 and H8.
 - **H8:** A doublet around δ 7.2 ppm, coupled to H6.
- **Methoxy Protons (-OCH₃):** A sharp singlet integrating to three protons, expected around δ 4.0 ppm.

¹³C NMR Spectroscopy

The spectrum will show 9 distinct signals corresponding to the carbons in the molecule. Key predicted shifts include the methoxy carbon at ~56 ppm and the aromatic carbons between 100-165 ppm. The C4 carbon, bonded to the amine group, would appear highly shifted due to the influence of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

[5][6]

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3450-3300	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)
3100-3000	C-H Aromatic Stretch	Ar-H
2950-2850	C-H Aliphatic Stretch	Methoxy (-OCH ₃)
1650-1600	N-H Scissoring (Bend)	Primary Amine (-NH ₂)
1620-1580	C=N and C=C Stretch	Quinazoline Ring
1250-1200	C-O Asymmetric Stretch	Aryl Ether
1050-1000	C-O Symmetric Stretch	Aryl Ether

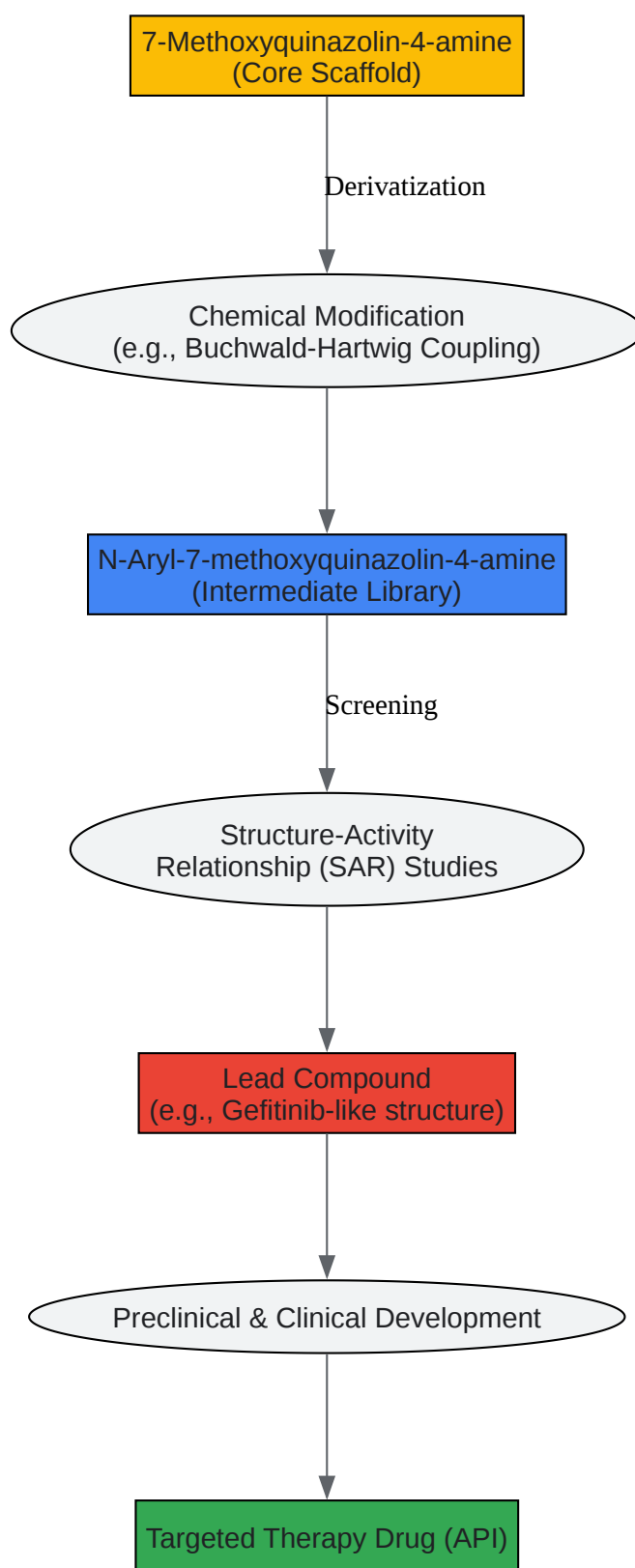
Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 175 or 176, respectively, confirming the molecular weight of the compound.

Reactivity and Role in Drug Development

The primary utility of **7-Methoxyquinazolin-4-amine** in drug development stems from its role as a versatile intermediate.[2] The 4-amino group is a key handle for introducing various aryl substituents via reactions such as the Buchwald-Hartwig amination or direct nucleophilic substitution on an activated precursor.

This modification is central to the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline core acts as a scaffold that mimics the hinge region of ATP in the kinase domain of EGFR. The N-aryl substituent at the C4 position extends into the active site, providing crucial binding interactions and determining the compound's potency and selectivity.[7] The 7-methoxy group often serves to modulate solubility and can be involved in additional hydrogen bonding interactions within the target protein.



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Caption: From core scaffold to active pharmaceutical ingredient (API).

Safety and Handling

As with all laboratory chemicals, **7-Methoxyquinazolin-4-amine** should be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Hazard Classification: While specific data for this compound is not available, related quinazoline derivatives are often associated with GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Conclusion

7-Methoxyquinazolin-4-amine is a molecule of significant interest not for its inherent biological activity, but for its enabling role in the synthesis of potent therapeutic agents. Its structure combines the privileged quinazoline scaffold with strategically placed functional groups that are ideal for chemical elaboration. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of medicinal chemistry, particularly in the design of next-generation kinase inhibitors for oncology and other diseases.

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